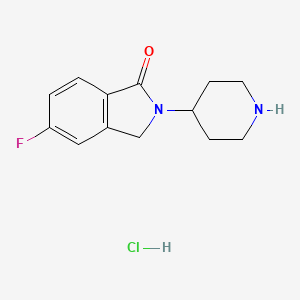
5-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride” is a chemical compound with a molecular weight of 253.15 . It is related to the class of compounds known as imidazoles, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of such compounds often involves the use of boron reagents in Suzuki–Miyaura coupling . Protodeboronation of alkyl boronic esters is also a common method used in the synthesis of similar compounds .Molecular Structure Analysis
Imidazole, a related compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature, similar to other imidazole derivatives . It has a molecular weight of 253.15 .Scientific Research Applications
Quantum Chemical and Molecular Dynamics Studies
Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and corrosion inhibition properties of piperidine derivatives, including compounds structurally related to 5-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride, on the corrosion of iron. These studies calculate global reactivity parameters and investigate the adsorption behaviors on metal surfaces, providing insights into their potential as corrosion inhibitors (Kaya et al., 2016).
Pharmacological Profile of Derivatives
Research has focused on improving the oral bioavailability and pharmacological profiles of novel structural classes of agonists derived from piperidine derivatives. Incorporating a fluorine atom into these molecules has shown to enhance their agonist activity, providing a foundation for developing new therapeutic agents with improved efficacy and oral activity (Vacher et al., 1999).
Antimycobacterial Activity
Atom economic and stereoselective synthesis of spiro-piperidin-4-ones, including molecules structurally similar to 5-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride, has been explored for their in vitro and in vivo activity against Mycobacterium tuberculosis. These compounds have shown promising antimycobacterial activity, indicating their potential as therapeutic agents against tuberculosis (Kumar et al., 2008).
Selective 5-HT1A Receptor Agonists
Studies on selective 5-HT1A receptor agonists, structurally related to 5-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride, have demonstrated their potential in producing analgesia and alleviating symptoms in models of chronic nociceptive and neuropathic pain. These findings suggest the therapeutic potential of these compounds in treating various pain conditions (Colpaert et al., 2004).
Fluorination for Enhanced Pharmacokinetics
The fluorination of piperidine and indole derivatives has been explored to create selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. This research highlights the role of fluorination in enhancing oral absorption and bioavailability, providing insights into the design of more effective pharmacological agents (van Niel et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-2-piperidin-4-yl-3H-isoindol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-10-1-2-12-9(7-10)8-16(13(12)17)11-3-5-15-6-4-11;/h1-2,7,11,15H,3-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHIQYTYFJZCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC3=C(C2=O)C=CC(=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine](/img/structure/B2668664.png)
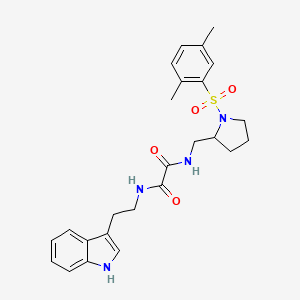

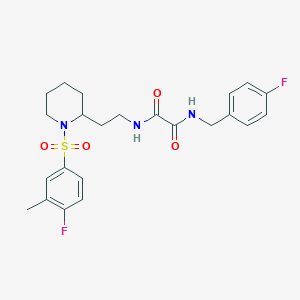
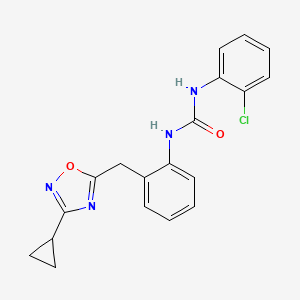
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2668673.png)
![2,9-Diazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-8-one](/img/structure/B2668674.png)
amine hydrochloride](/img/structure/B2668676.png)
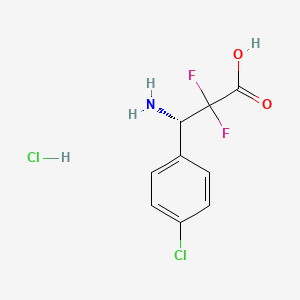
![1-[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2668679.png)
![4-(Difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2668681.png)
![Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2668682.png)
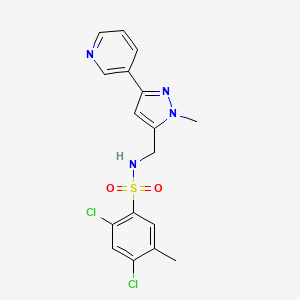
![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)cyclopentyl]methyl]but-2-enamide](/img/structure/B2668686.png)